4-(Aminomethyl)piperidine-1-sulfonamide
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Overview
Description
4-(Aminomethyl)piperidine-1-sulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds . The sulfonamide group in this compound adds to its versatility, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide reagents. One common method is the reaction of 4-(Aminomethyl)piperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Substituted sulfonamides
Scientific Research Applications
4-(Aminomethyl)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making it an effective antibacterial agent . Additionally, the compound’s ability to form stable complexes with proteins can modulate various cellular processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the sulfonamide group, used in the synthesis of various pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, found in many natural alkaloids and synthetic drugs.
Uniqueness
4-(Aminomethyl)piperidine-1-sulfonamide is unique due to the presence of both the piperidine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and drug development, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H15N3O2S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c7-5-6-1-3-9(4-2-6)12(8,10)11/h6H,1-5,7H2,(H2,8,10,11) |
InChI Key |
PXGDYVQYFSCAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)N |
Origin of Product |
United States |
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